molecular formula C13H19NO B5671161 N-(2,6-diethylphenyl)propanamide

N-(2,6-diethylphenyl)propanamide

Cat. No.: B5671161
M. Wt: 205.30 g/mol
InChI Key: FARKHMDBAUUKLF-UHFFFAOYSA-N
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Description

N-(2,6-Diethylphenyl)propanamide is an aromatic amide compound characterized by a propanamide backbone (CH3CH2CONH-) attached to a 2,6-diethyl-substituted phenyl ring. The diethyl groups at the ortho positions of the phenyl ring introduce steric bulk, which influences the molecule’s physicochemical properties, such as lipophilicity and steric hindrance, compared to analogs with smaller substituents (e.g., methyl groups). Structural analogs with modifications to the phenyl substituents or amide chain have been studied for diverse applications, including pharmaceuticals and agrochemicals .

Properties

IUPAC Name

N-(2,6-diethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-4-10-8-7-9-11(5-2)13(10)14-12(15)6-3/h7-9H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARKHMDBAUUKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diethylphenyl)propanamide typically involves the reaction of 2,6-diethylphenylamine with propanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or distillation to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diethylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(2,6-diethylphenyl)propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Phenyl Substituents Amide Chain Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N-(2,6-Diethylphenyl)propanamide 2,6-diethyl None C13H19NO 205.3 High lipophilicity, steric bulk
N-(2,6-Dimethylphenyl)propanamide 2,6-dimethyl None C11H15NO 177.2 Improved solubility, reference compound
2-Chloro-N-(2,6-diethylphenyl)acetamide 2,6-diethyl Chloroacetamide C12H17ClNO 226.7 Electrophilic reactivity
2-Amino-N-(2,6-dimethylphenyl)propanamide 2,6-dimethyl β-amino group C11H16N2O 192.3 Hydrogen bonding, drug intermediates
N-(2,6-Dimethylphenyl)-3-(4-morpholinyl)propanamide 2,6-dimethyl Morpholine ring C15H22N2O2 262.4 Neuromodulatory research

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